

# **ENMD-2076 Tartrate in Platinum-Resistant Ovarian Cancer: A Comparative Guide**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | ENMD-2076 Tartrate |           |
| Cat. No.:            | B1683880           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **ENMD-2076 tartrate** with alternative treatment options for platinum-resistant ovarian cancer. The information is supported by experimental data from clinical trials to facilitate an objective evaluation of its therapeutic potential.

### **Mechanism of Action**

ENMD-2076 is an orally active, multi-target kinase inhibitor. Its anti-tumor activity stems from its ability to selectively inhibit kinases crucial for tumor growth, proliferation, and angiogenesis. The primary targets of ENMD-2076 include Aurora A kinase, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[1][2] By disrupting these signaling pathways, ENMD-2076 exerts both anti-proliferative and anti-angiogenic effects.





Click to download full resolution via product page

Caption: Mechanism of action of ENMD-2076.

## **Clinical Efficacy**

The efficacy of ENMD-2076 in platinum-resistant ovarian cancer was evaluated in a Phase II clinical trial. The following tables present a comparative summary of the clinical data for ENMD-2076 and standard-of-care treatments.

Table 1: Efficacy of ENMD-2076 in Platinum-Resistant Ovarian Cancer

| Efficacy Endpoint                                | ENMD-2076 (Single Agent)                      |  |
|--------------------------------------------------|-----------------------------------------------|--|
| Progression-Free Survival (PFS) Rate at 6 months | 22%[3][4]                                     |  |
| Median Time to Progression                       | 3.6 months[3][4]                              |  |
| Objective Response Rate (ORR)                    | Partial Response: 7% (4/57)[5]                |  |
| Disease Control Rate (DCR)                       | Stable Disease: 53% (30/57)[5]                |  |
| Median Overall Survival (OS)                     | Not yet reached at the time of data cutoff[5] |  |



Table 2: Comparative Efficacy of Standard Therapies in Platinum-Resistant Ovarian Cancer (AURELIA Trial)

| Efficacy Endpoint                         | Single-Agent<br>Chemotherapy | Bevacizumab +<br>Chemotherapy |
|-------------------------------------------|------------------------------|-------------------------------|
| Median Progression-Free<br>Survival (PFS) | 3.4 months[6][7]             | 6.7 months[6][7]              |
| Objective Response Rate (ORR)             | 11.8%[6]                     | 27.3%[6]                      |
| Median Overall Survival (OS)              | 13.3 months[6]               | 16.6 months[6]                |

<sup>\*</sup>Chemotherapy options included pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan.

Table 3: Efficacy of Bevacizumab in Combination with Specific Chemotherapies (AURELIA Trial Subgroup Analysis)

| Efficacy Endpoint                          | Bevacizumab +<br>Paclitaxel | Bevacizumab +<br>PLD** | Bevacizumab +<br>Topotecan |
|--------------------------------------------|-----------------------------|------------------------|----------------------------|
| Median Progression-<br>Free Survival (PFS) | 10.4 months[8][9]           | 5.4 months[8]          | 5.8 months[8]              |
| Objective Response<br>Rate (ORR)           | 53.3%[9]                    | 13.7%[9]               | 17.0%[9]                   |

<sup>\*</sup>Pegylated Liposomal Doxorubicin

## **Experimental Protocols ENMD-2076 Phase II Trial**

- Study Design: This was an open-label, single-arm, multi-center Phase II study.[3][4][10]
- Patient Population: The trial enrolled 64 patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who were resistant to platinum-based therapy.[3][10] The



median number of prior regimens was 2.[3][4]

- Treatment: ENMD-2076 was administered orally as a single agent.[3][10]
- Primary Endpoint: The primary objective was to determine the progression-free survival (PFS) rate at 6 months, based on RECIST v1.1 criteria.[3][4]
- Secondary Endpoints: Secondary objectives included response rate (RR), duration of response, overall survival (OS), and safety.[3][4]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. EntreMed, Inc.'s ENMD-2076 Demonstrates Clinical Activity in Recurrent, Platinum-Resistant Ovarian Cancer Patients BioSpace [biospace.com]
- 6. Bevacizumab combined with chemotherapy for platinum-resistant recurrent ovarian cancer: The AURELIA open-label randomized phase III trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AURELIA Trial: Adding Bevacizumab to Chemotherapy Improves Outcomes in Platinum-Resistant Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]
- 8. onclive.com [onclive.com]
- 9. bgog.eu [bgog.eu]
- 10. [PDF] Bevacizumab combined with chemotherapy for platinum-resistant recurrent ovarian cancer: The AURELIA open-label randomized phase III trial. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [ENMD-2076 Tartrate in Platinum-Resistant Ovarian Cancer: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683880#enmd-2076-tartrate-efficacy-in-platinum-resistant-ovarian-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com